Product packaging for Ranolazine-d3(Cat. No.:CAS No. 1054624-77-9)

Ranolazine-d3

Cat. No.: B129258
CAS No.: 1054624-77-9
M. Wt: 430.6 g/mol
InChI Key: XKLMZUWKNUAPSZ-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ranolazine-d3 is a deuterium-labeled stable isotope of the anti-anginal drug ranolazine, specifically designed for use as an internal standard in quantitative mass spectrometry. This high-purity compound enables precise and reliable measurement of non-labeled ranolazine in complex biological matrices such as plasma and urine, supporting critical pharmacokinetic and metabolism studies. The parent drug, ranolazine, is used for the treatment of chronic angina. Its primary mechanism of action, though not fully understood, is believed to involve the inhibition of the late sodium current (late I Na ) in cardiac cells. By reducing this current during ischemia, ranolazine decreases intracellular sodium and calcium overload, thereby improving diastolic function and reducing the heart's oxygen demand without significantly affecting heart rate or blood pressure. This compound is an essential tool for researchers investigating the pharmacokinetic profile of ranolazine, which is extensively metabolized in the liver primarily by the CYP3A4 enzyme. With a molecular formula of C 24 H 30 D 3 N 3 O 4 and a molecular weight of 430.56 g/mol, it provides the necessary isotopic distinction for accurate analytical quantification. This product is strictly for research purposes in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33N3O4 B129258 Ranolazine-d3 CAS No. 1054624-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-[2-(trideuteriomethoxy)phenoxy]propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLMZUWKNUAPSZ-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1OCC(CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648922
Record name N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1054624-77-9
Record name N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ranolazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Ranolazine-d3. This compound is the deuterium-labeled version of Ranolazine, an anti-anginal agent.[1] Stable isotope-labeled compounds like this compound are crucial tools in drug development, particularly as internal standards for quantitative analysis in pharmacokinetic studies.[1]

Core Chemical Properties

This compound is a white solid.[2] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for researchers.

PropertyValueSource
CAS Number 1054624-77-9[1][2][3]
Molecular Formula C₂₄H₃₀D₃N₃O₄[2][3]
Molecular Weight 430.56 g/mol [2][3]
Appearance White Solid[2]
Melting Point 113-116°C[2]
Solubility Soluble in Chloroform, Dichloromethane, Methanol.[2]
Storage Temperature -20°C[2]
Chemical Structure and Isotopic Labeling

This compound is structurally identical to Ranolazine, with the exception of three deuterium atoms replacing three hydrogen atoms on the methoxy group. The systematic IUPAC name for this compound is N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxy-d3-phenoxy)propyl]-1-piperazineacetamide.[2] This specific labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the molecule's chemical behavior.

Caption: 2D chemical structure of this compound.

Experimental Protocols

General Synthesis Pathway

The synthesis of Ranolazine (and by analogy, this compound) can be achieved through a multi-step process. A common method involves the condensation of key intermediates. The synthesis of this compound would require the use of a deuterated starting material, such as guaiacol-d3.

A generalized synthetic scheme is as follows:

  • Formation of the Piperazine Acetamide Intermediate: 2,6-Dimethylaniline is reacted with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide.[4] This intermediate is then condensed with piperazine to yield N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide.[4]

  • Formation of the Epoxide Intermediate: Guaiacol (or for the deuterated version, guaiacol-d3) is reacted with epichlorohydrin to produce 1-(2-methoxyphenoxy)-2,3-epoxypropane.[4]

  • Final Condensation: The piperazine acetamide intermediate is reacted with the epoxide intermediate in a suitable solvent mixture (e.g., methanol and toluene) to yield Ranolazine.[4] The product is then purified, often via column chromatography, and can be converted to a salt form if desired.[4]

Synthesis_Pathway A 2,6-Dimethylaniline + Chloroacetyl Chloride B N-(2,6-dimethylphenyl)-2- (piperazin-1-yl)acetamide (Intermediate 1) A->B E This compound B->E C Guaiacol-d3 + Epichlorohydrin D 1-(2-methoxy-d3-phenoxy)- 2,3-epoxypropane (Intermediate 2) C->D D->E F Purification (e.g., Chromatography) E->F

Caption: Generalized synthesis pathway for this compound.

Analytical Methodologies

A variety of analytical methods are employed for the characterization and quantification of Ranolazine and its isotopologues. These methods are essential for quality control, formulation analysis, and pharmacokinetic studies.[5][6]

Commonly Used Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, identification, and quantification of Ranolazine in bulk drug substances and pharmaceutical formulations.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the quantification of Ranolazine in biological matrices such as plasma or serum, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[5][7] In these assays, this compound serves as an ideal internal standard.

  • UV-Spectrophotometry: A simpler, more accessible method for the determination of Ranolazine in bulk and pharmaceutical dosage forms involves UV spectrophotometry, with a maximum absorbance typically observed around 272 nm in an appropriate buffer.[8]

General Analytical Workflow (LC-MS/MS):

  • Sample Preparation: A known amount of biological sample (e.g., plasma) is spiked with a precise concentration of this compound as an internal standard. Proteins are typically precipitated using an organic solvent (e.g., acetonitrile). The sample is then centrifuged, and the supernatant is collected.

  • Chromatographic Separation: The extract is injected into an HPLC system, where Ranolazine and this compound are separated from other matrix components on a suitable column (e.g., a C18 reversed-phase column).

  • Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Ranolazine and this compound (Multiple Reaction Monitoring - MRM).

  • Quantification: The peak area ratio of the analyte (Ranolazine) to the internal standard (this compound) is calculated. This ratio is then used to determine the concentration of Ranolazine in the original sample by comparing it to a standard curve prepared with known concentrations of the drug.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Spike with This compound (IS) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Centrifugation & Supernatant Collection C->D E HPLC Separation (e.g., C18 Column) D->E F Tandem Mass Spec Detection (MRM) E->F G Calculate Peak Area Ratio (Analyte / IS) F->G H Quantify against Standard Curve G->H

Caption: General workflow for quantification using LC-MS/MS.

Mechanism of Action

Ranolazine exerts its anti-anginal effects primarily by inhibiting the late phase of the inward sodium current (I-Na) in cardiomyocytes.[1] By reducing this late current, Ranolazine helps to prevent the sodium-induced calcium overload that is a hallmark of myocardial ischemia.[5] This action reduces diastolic wall tension and improves coronary blood flow without significantly affecting heart rate or blood pressure.[1][9] Ranolazine is also known to be a partial inhibitor of fatty acid oxidation.[1]

MoA_Pathway Ischemia Myocardial Ischemia LateINa Increased Late Inward Na+ Current (INa) Ischemia->LateINa NaCaOverload Intracellular Na+ and Ca2+ Overload LateINa->NaCaOverload DiastolicTension Increased Diastolic Tension & Reduced Coronary Blood Flow NaCaOverload->DiastolicTension Angina Angina DiastolicTension->Angina Ranolazine This compound Ranolazine->LateINa Inhibition

Caption: Simplified signaling pathway for Ranolazine's mechanism.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Ranolazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ranolazine-d3, an isotopically labeled version of the anti-anginal drug Ranolazine. The incorporation of deuterium at the methoxy position makes it a valuable tool in pharmacokinetic studies and as an internal standard for quantitative bioanalysis. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound.

Introduction

Ranolazine is an anti-anginal agent that exerts its effects primarily by inhibiting the late inward sodium current (INa) in cardiac cells.[1] this compound is the deuterated analog of Ranolazine, with three deuterium atoms replacing the hydrogen atoms on the methoxy group.[2] This isotopic labeling provides a distinct mass signature, making it ideal for use in mass spectrometry-based assays without altering the fundamental chemical and pharmacological properties of the molecule.[1] Stable isotope-labeled compounds like this compound are crucial during drug development for quantitative analysis in biological matrices.[1]

Chemical Structure:

  • This compound: N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-[2-(trideuteriomethoxy)phenoxy]propyl]piperazin-1-yl]acetamide[3]

  • Molecular Formula: C24H30D3N3O4[2]

  • Molecular Weight: 430.56 g/mol [2]

Synthesis of this compound

The synthesis of this compound is analogous to the established synthetic routes for Ranolazine, with the key difference being the use of a deuterated starting material.[4][5] The most common approach involves a multi-step synthesis culminating in the coupling of a piperazine derivative with an epoxide intermediate.

The synthesis can be logically divided into three main stages:

  • Synthesis of Intermediate 1: 1-(2-(Trideuteriomethoxy)phenoxy)-2,3-epoxypropane.

  • Synthesis of Intermediate 2: N-(2,6-dimethylphenyl)-1-piperazineacetamide.

  • Final Coupling Reaction: Formation of this compound.

A schematic of the synthetic workflow is presented below.

Synthesis_Workflow A Guaiacol-d3 + Epichlorohydrin B Intermediate 1 (Epoxide) A->B Williamson Ether Synthesis G This compound B->G Coupling Reaction C 2,6-Dimethylaniline + Chloroacetyl Chloride D N-(2,6-dimethylphenyl)-2-chloroacetamide C->D Acylation F Intermediate 2 (Piperazine derivative) D->F Condensation E Piperazine E->F F->G H Purification G->H Recrystallization/ Chromatography

Caption: Synthetic pathway for this compound.

Stage 1: Synthesis of 1-(2-(Trideuteriomethoxy)phenoxy)-2,3-epoxypropane (Intermediate 1)

This step involves a Williamson ether synthesis reaction between guaiacol-d3 and epichlorohydrin.

  • Materials: Guaiacol-d3 (2-methoxy-d3-phenol), epichlorohydrin, sodium hydroxide (NaOH), dioxane, and water.[6]

  • Procedure:

    • In a reaction flask, dissolve guaiacol-d3 and sodium hydroxide in a mixture of dioxane and water.[6]

    • Under stirring at room temperature, add epichlorohydrin to the mixture.[6]

    • Heat the reaction mixture to reflux and maintain for approximately 2 hours.[6]

    • After cooling to room temperature, add ethyl acetate to the mixture.[6]

    • Filter the solution and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.[6]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

    • Purify the crude product by vacuum distillation to yield the epoxide intermediate.[6]

Stage 2: Synthesis of N-(2,6-dimethylphenyl)-1-piperazineacetamide (Intermediate 2)

This intermediate is synthesized in two steps: acylation of 2,6-dimethylaniline followed by condensation with piperazine.[4][5]

  • Step 2a: Synthesis of N-(2,6-dimethylphenyl)-2-chloroacetamide

    • Materials: 2,6-dimethylaniline, chloroacetyl chloride, triethylamine, and a suitable solvent like dichloromethane or toluene.[5][6]

    • Procedure:

      • Dissolve 2,6-dimethylaniline and triethylamine in the solvent in a reaction flask.[6]

      • Cool the mixture to 0°C.

      • Slowly add chloroacetyl chloride to the cooled solution while stirring.

      • Allow the reaction to proceed for several hours at 0°C.[4]

      • The resulting product, N-(2,6-dimethylphenyl)-2-chloroacetamide, can be isolated and purified.

  • Step 2b: Condensation with Piperazine

    • Materials: N-(2,6-dimethylphenyl)-2-chloroacetamide, piperazine, and ethanol.[5]

    • Procedure:

      • Dissolve piperazine hexahydrate in ethanol in a reaction flask.[5]

      • Add N-(2,6-dimethylphenyl)-2-chloroacetamide to the solution.

      • Heat the mixture to reflux and maintain for approximately 3 hours.[5]

      • Cool the reaction mixture to room temperature and filter.[5]

      • Concentrate the filtrate under reduced pressure. Add water and extract the product with dichloromethane.[5]

      • Concentrate the organic layer under vacuum to obtain N-(2,6-dimethylphenyl)-1-piperazineacetamide.[5] A yield of approximately 63% can be expected.[5]

Stage 3: Final Coupling to Synthesize this compound

This final step involves the reaction between the epoxide (Intermediate 1) and the piperazine derivative (Intermediate 2).[4]

  • Materials: Intermediate 1, Intermediate 2, potassium carbonate, and a solvent system such as a mixture of methanol and toluene.[5]

  • Procedure:

    • To a reaction flask, add Intermediate 1, Intermediate 2, potassium carbonate, methanol, and toluene.[5]

    • Heat the mixture under reflux for approximately 4.5 hours.[5]

    • Monitor the reaction for completion using Thin Layer Chromatography (TLC).[4]

    • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

    • The crude this compound can be purified by recrystallization from a solvent mixture like ethanol/ethyl acetate or by column chromatography on silica gel to achieve high purity.[5][6]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Mass Spectrometry, NMR Spectroscopy, and HPLC.

Characterization_Workflow Start Synthesized this compound MS Mass Spectrometry (LC-MS/MS) Start->MS NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR HPLC Purity Analysis (HPLC/UPLC) Start->HPLC Confirm_MW Confirm Molecular Weight (430.56) & Isotopic Purity MS->Confirm_MW Confirm_Structure Verify Structure & Deuterium Incorporation NMR->Confirm_Structure Determine_Purity Determine Chemical Purity (e.g., >99%) HPLC->Determine_Purity Final Characterized this compound Confirm_MW->Final Confirm_Structure->Final Determine_Purity->Final

Caption: Analytical workflow for the characterization of this compound.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method for confirming the molecular weight and assessing the isotopic purity of this compound.[7][8]

  • Protocol Outline:

    • Chromatography: A C18 or similar reversed-phase column is typically used.[9][10] The mobile phase often consists of a mixture of methanol or acetonitrile and water with an additive like formic acid or ammonium acetate.[7][9][10]

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly employed.[7][10]

    • Detection: The instrument is set to monitor for the protonated molecular ion [M+H]+. For this compound, this corresponds to an m/z of approximately 431.2. The fragmentation pattern can also be monitored; for Ranolazine, a common transition is m/z 428.2 → 279.5.[7][8] For the d3 analog, this would be m/z 431.2 → 282.5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium label.

  • Protocol Outline:

    • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent, such as Chloroform-d (CDCl3) or DMSO-d6.[9]

    • ¹H NMR: The proton NMR spectrum is crucial for confirming deuteration. The characteristic singlet of the methoxy protons (around 3.85 ppm in CDCl3 for unlabeled Ranolazine) should be absent or significantly diminished in the spectrum of this compound.[5] Other key signals, such as those for the aromatic protons and the dimethylphenyl group, should be present.[5]

    • ¹³C NMR: The carbon NMR spectrum should be consistent with the structure of Ranolazine. The signal for the deuterated methoxy carbon will be a triplet due to C-D coupling and will have a lower intensity.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the final product.

  • Protocol Outline:

    • Column: A reversed-phase C18 column is commonly used.[11]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent like acetonitrile or methanol.[9][12]

    • Detection: UV detection at a wavelength of approximately 272 nm is suitable for Ranolazine.[12]

    • Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound. A purity of >99% is typically desired.[5]

The following table summarizes the expected quantitative data for the characterization of this compound.

Parameter Technique Expected Value Reference
Molecular Formula -C24H30D3N3O4[2]
Molecular Weight -430.56[2]
[M+H]+ Ion Mass Spectrometrym/z 431.2[7]
MS/MS Transition Mass Spectrometrym/z 431.2 → 282.5[7]
¹H NMR (OCH3 signal) ¹H NMR SpectroscopyAbsent or significantly reduced signal at ~3.85 ppm[5]
Melting Point -113-116°C[2]
Purity HPLC/UPLC>99%[5]
UV λmax UV Spectroscopy~272 nm[12]

Conclusion

This guide has outlined a detailed methodology for the synthesis and characterization of this compound. The synthetic route, adapted from established procedures for unlabeled Ranolazine, utilizes guaiacol-d3 to introduce the isotopic label. The subsequent characterization via mass spectrometry, NMR spectroscopy, and HPLC provides a robust framework for verifying the identity, structural integrity, and purity of the final compound. The successful synthesis of high-purity this compound provides an essential tool for advanced pharmaceutical research and development, particularly in the fields of drug metabolism and pharmacokinetics.

References

The Role of Ranolazine-d3 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Ranolazine-d3 as an internal standard in the quantitative bioanalysis of the antianginal drug, ranolazine. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and relevant data, serving as a critical resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Internal Standards in Bioanalysis

In quantitative analysis, particularly in complex biological matrices such as plasma, the use of an internal standard (IS) is crucial for achieving accurate and precise results. An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte but can be distinguished by the analytical instrument. Deuterated analogs of the analyte, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based assays.

This compound is a stable isotope-labeled version of ranolazine where three hydrogen atoms have been replaced by deuterium atoms. This subtle modification results in a mass shift that is easily detectable by a mass spectrometer, while preserving the chromatographic behavior and extraction efficiency of the parent compound. By adding a known amount of this compound to each sample, it is possible to correct for variations that may occur during sample preparation, injection, and ionization, thereby ensuring the reliability of the quantitative data.

Mechanism of Action of Ranolazine and the Role of this compound

Ranolazine is an antianginal medication that exerts its therapeutic effect primarily through the inhibition of the late inward sodium current (INa) in cardiac myocytes[1][2][3][4][5]. Under ischemic conditions, an increase in the late INa leads to an elevation of intracellular sodium, which in turn causes an increase in intracellular calcium via the sodium-calcium exchanger. This calcium overload contributes to myocardial diastolic dysfunction and increased oxygen demand. By blocking the late INa, ranolazine reduces intracellular sodium and calcium concentrations, leading to improved myocardial relaxation and a reduction in angina symptoms without significantly affecting heart rate or blood pressure[1][2][3][5].

The "mechanism of action" of this compound as an internal standard is not pharmacological but analytical. Its utility stems from its near-identical chemical and physical properties to ranolazine. During bioanalytical procedures, any loss of analyte during sample extraction, or variations in instrument response due to matrix effects, will affect both ranolazine and this compound to the same extent. Because a precise amount of this compound is added to every sample, the ratio of the analytical signal of ranolazine to that of this compound provides a normalized value that accurately reflects the concentration of ranolazine in the original sample.

Quantitative Analysis Workflow using this compound

The use of this compound as an internal standard is integral to the quantitative analysis of ranolazine in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The general workflow is depicted below.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MS_Detection Tandem Mass Spectrometry (MRM) Ionization->MS_Detection Peak_Integration Peak Area Integration (Ranolazine & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Quantification using Calibration Curve Ratio_Calculation->Calibration_Curve Final_Concentration Determine Ranolazine Concentration Calibration_Curve->Final_Concentration

Figure 1: General workflow for the quantitative analysis of ranolazine using this compound as an internal standard.

Experimental Protocols

The following are representative experimental protocols for the quantification of ranolazine in human plasma using this compound as an internal standard, synthesized from established bioanalytical methods.

Stock and Working Solutions Preparation
  • Ranolazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ranolazine reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Ranolazine Working Solutions: Prepare a series of working solutions by serially diluting the ranolazine stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of, for example, 100 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and rapid method for extracting ranolazine from plasma samples[6][7][8].

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution (internal standard) and vortex briefly.

  • Add 300 µL of acetonitrile or methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the tubes at approximately 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of ranolazine.

ParameterCondition
Liquid Chromatography
HPLC SystemAgilent 1200 series or equivalent[1]
ColumnC18 column (e.g., 50 mm x 2.1 mm, 5 µm)[8]
Mobile PhaseA mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid)[1][6][7][9]
Flow Rate0.5 - 1.0 mL/min[6][7][9]
Injection Volume5 - 10 µL[9]
Column Temperature35 - 40°C[9]
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer[6][7]
Ionization ModeElectrospray Ionization (ESI), Positive[2][6][7]
MRM TransitionsRanolazine: m/z 428.2 -> 279.5[1][6][7]; this compound: m/z 431.2 -> 282.5 (projected)
Collision EnergyOptimized for the specific instrument and transitions

Note: The exact MRM transition for this compound may vary depending on the position of the deuterium labels.

Data Presentation: Pharmacokinetic Parameters

The use of this compound as an internal standard allows for the accurate determination of pharmacokinetic parameters in clinical and preclinical studies. The following table presents a summary of ranolazine's pharmacokinetic parameters from various studies.

ParameterValueStudy PopulationReference
Cmax (ng/mL) 741.5 ± 253.0 (500 mg single dose)Healthy Chinese volunteers[4]
1355.0 ± 502.0 (1000 mg single dose)Healthy Chinese volunteers[4]
1732.9 ± 547.3 (500 mg multiple doses)Healthy Chinese volunteers[4]
Tmax (h) 4.2 - 5.9 (single dose)Healthy Chinese volunteers[4]
AUC0-t (ng·h/mL) 9071.9 ± 3400.0 (500 mg single dose)Healthy Chinese volunteers[4]
16573.5 ± 6806.2 (1000 mg single dose)Healthy Chinese volunteers[4]
t1/2 (h) ~7 (extended-release formulation)General
Bioavailability 35% - 50%General
Protein Binding ~62%General
Metabolism Primarily by CYP3A4, to a lesser extent by CYP2D6General

Ranolazine Signaling Pathway

The primary therapeutic action of ranolazine is at the level of ion channels in cardiomyocytes. The following diagram illustrates the simplified signaling pathway affected by ranolazine.

G cluster_cell Cardiomyocyte Ischemia Myocardial Ischemia Late_INa Late Inward Na+ Current (I_Na) Ischemia->Late_INa enhances Na_overload Intracellular Na+ Overload Late_INa->Na_overload NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_overload->NCX Ca_overload Intracellular Ca2+ Overload NCX->Ca_overload Diastolic_dysfunction Increased Diastolic Tension Ca_overload->Diastolic_dysfunction Angina Angina Symptoms Diastolic_dysfunction->Angina Ranolazine Ranolazine Ranolazine->Late_INa inhibits

Figure 2: Simplified signaling pathway of ranolazine's mechanism of action in myocardial ischemia.

Conclusion

This compound serves as an indispensable tool in the bioanalysis of ranolazine, enabling the acquisition of high-quality pharmacokinetic and other quantitative data. Its use as an internal standard, in conjunction with sensitive LC-MS/MS methods, ensures the accuracy and precision required for drug development, clinical trials, and therapeutic drug monitoring. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working with ranolazine.

References

Ranolazine-d3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of Ranolazine-d3 and its Pivotal Role in Bioanalytical Research

Introduction

This compound is the deuterated analog of Ranolazine, an anti-anginal medication used to treat chronic stable angina. The substitution of three hydrogen atoms with deuterium atoms results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to Ranolazine. This key characteristic makes this compound an invaluable tool in bioanalytical research, primarily serving as an internal standard for the accurate quantification of Ranolazine in biological matrices through mass spectrometry-based assays. This technical guide provides a comprehensive overview of this compound, its research applications, and detailed experimental protocols for its use.

Core Concepts: The Role of Deuterated Internal Standards

In quantitative mass spectrometry, particularly in complex biological samples like plasma, variations in sample preparation and instrument response can lead to inaccurate measurements. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to every sample, calibrator, and quality control sample. The ratio of the analyte's signal to the IS's signal is then used for quantification. This approach corrects for variations in extraction efficiency, matrix effects, and instrument drift, thereby significantly improving the accuracy and precision of the analytical method.

Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry for several reasons:

  • Co-elution: They have nearly identical chromatographic retention times to their non-deuterated counterparts, ensuring they experience the same matrix effects.

  • Similar Ionization Efficiency: Their ionization behavior in the mass spectrometer's source is very similar to the analyte.

  • Mass Differentiation: They are easily distinguished from the analyte by their difference in mass-to-charge ratio (m/z).

Physicochemical and Pharmacokinetic Properties

The following tables summarize the key physicochemical and pharmacokinetic parameters of Ranolazine. The data for this compound is primarily related to its identity and use as an internal standard.

Table 1: Physicochemical Properties
PropertyRanolazineThis compound
Chemical Name N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamideN-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxy-d3-phenoxy)propyl]-1-piperazineacetamide
Molecular Formula C₂₄H₃₃N₃O₄C₂₄H₃₀D₃N₃O₄
Molecular Weight 427.54 g/mol 430.56 g/mol
CAS Number 95635-55-51054624-77-9
Appearance White to off-white solid powderWhite Solid
Solubility Soluble in dichloromethane and methanol; very slightly soluble in water[1].Soluble in Chloroform, Dichloromethane, Methanol[2].
Melting Point 120-124 °C113-116 °C[2].
Table 2: Pharmacokinetic Parameters of Ranolazine (Extended-Release Formulation)
ParameterValue
Bioavailability 35% to 50%[3]
Time to Peak Plasma Concentration (Tmax) 2 to 6 hours[4]
Apparent Terminal Half-life (t½) ~7 hours[5]
Volume of Distribution (Vd) 85 to 180 L[3]
Plasma Protein Binding ~62%[1]
Metabolism Primarily by CYP3A4, to a lesser extent by CYP2D6[5].
Excretion ~75% renal, ~25% fecal[6].

Research Applications of this compound

The primary and most critical research application of this compound is its use as an internal standard in bioanalytical methods for the quantification of Ranolazine. These methods are essential in various stages of drug development and clinical research:

  • Pharmacokinetic Studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of Ranolazine in preclinical and clinical studies.

  • Bioequivalence Studies: To compare the bioavailability of a generic formulation of Ranolazine to the brand-name drug.

  • Therapeutic Drug Monitoring (TDM): In some clinical scenarios, to monitor patient compliance and tailor dosages to achieve optimal therapeutic outcomes while minimizing adverse effects.

  • Drug-Drug Interaction Studies: To investigate the effect of co-administered drugs on the pharmacokinetics of Ranolazine.

Mechanism of Action of Ranolazine: The Rationale for its Quantification

Understanding the mechanism of action of Ranolazine highlights the importance of accurately measuring its concentration in biological systems. Ranolazine's primary anti-anginal effect is achieved through the inhibition of the late inward sodium current (INa) in cardiomyocytes[7][8].

Under ischemic conditions, the late INa is enhanced, leading to an increase in intracellular sodium concentration. This sodium overload subsequently leads to an increase in intracellular calcium via the Na⁺/Ca²⁺ exchanger operating in reverse mode. The resulting calcium overload contributes to myocardial diastolic dysfunction and increased oxygen consumption. By inhibiting the late INa, Ranolazine reduces intracellular sodium and calcium overload, thereby improving myocardial relaxation and reducing myocardial oxygen demand without significantly affecting heart rate or blood pressure.

Ranolazine_Mechanism cluster_membrane Cardiomyocyte Sarcolemma cluster_cell Cardiomyocyte Cytosol Na_channel Voltage-gated Na+ Channel Na_ion [Na+]i Na_channel->Na_ion Na+ influx NCX Na+/Ca2+ Exchanger (NCX) Ca_ion [Ca2+]i NCX->Ca_ion Ca2+ influx Ca_channel L-type Ca2+ Channel Na_ion->NCX Drives reverse mode Tension Diastolic Tension Ca_ion->Tension Increases Relaxation Diastolic Relaxation Tension->Relaxation Impairs Ischemia Myocardial Ischemia Ischemia->Na_channel Enhances late INa Ranolazine Ranolazine Ranolazine->Na_channel Inhibits late INa Experimental_Workflow start Start: Human Plasma Sample add_is Spike with This compound (IS) start->add_is ppt Protein Precipitation (Methanol) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis: (Analyte/IS Ratio) lcms->data

References

Commercial Sources and Availability of Ranolazine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key technical data for Ranolazine-d3. This deuterated analog of Ranolazine is an essential tool for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies. This document outlines commercially available sources, presents quantitative data in a structured format, details relevant experimental protocols, and includes a visualization of the parent compound's signaling pathway.

Commercial Availability and Specifications

This compound is available from several specialized chemical suppliers. The following table summarizes the offerings from prominent vendors, providing key quantitative data to facilitate comparison and procurement.

SupplierProduct NumberPurityIsotopic EnrichmentFormulationCAS Number
MedchemExpress HY-B0280S299.49%[1]Not explicitly stated, labeled as deuterium labeled Ranolazine.Solid1054624-77-9[1]
United States Biological 020490Highly PurifiedNot explicitly stated, provided as C24H30D3N3O4.White Solid1054624-77-9[2]
Daicel Pharma Standards DCTI-A-013High PurityIsotope data provided in CoA.Off-white solidNot specified
LGC Standards TRC-R122500Not specifiedDeuterium labeled.Not specified1054624-77-9
Clearsynth CS-O-06919≥ 90% by HPLCLabeled Ranolazine.Solid1054624-77-9
Pharmaffiliates Not specifiedNot specifiedLabeled analogue.Not specified1054624-77-9 (Freebase)
Alentris Research Pvt. Ltd. Not specifiedNot specifiedDeuterium labeled.Not specified1054624-77-9

Synthesis of this compound

The synthesis of this compound mirrors the established synthetic routes for unlabeled Ranolazine, with the key difference being the introduction of the deuterium label via a deuterated precursor. The most common approach involves the use of 2-methoxy-d3-phenol.

Reaction Scheme:

The synthesis can be logically structured in the following key steps:

  • Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: This intermediate is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride.

  • Preparation of 1-(Piperazin-1-yl)ethan-1-one: This intermediate is formed by the reaction of piperazine with 2-chloro-N-(2,6-dimethylphenyl)acetamide.

  • Preparation of 1-(2-(Methoxy-d3)phenoxy)-2,3-epoxypropane: This key deuterated intermediate is synthesized from 2-methoxy-d3-phenol and epichlorohydrin.

  • Final Condensation: this compound is synthesized by the condensation of 1-(piperazin-1-yl)ethan-1-one with 1-(2-(methoxy-d3)phenoxy)-2,3-epoxypropane.

A detailed experimental protocol, based on analogous syntheses of unlabeled Ranolazine, is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,6-Dimethylaniline

  • Chloroacetyl chloride

  • Triethylamine

  • Ethanol

  • Piperazine

  • 2-methoxy-d3-phenol

  • Epichlorohydrin

  • Sodium hydroxide

  • Toluene

  • Methanol

  • Hydrochloric acid

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide:

    • Dissolve 2,6-dimethylaniline in a suitable solvent such as ethyl acetate.

    • Add triethylamine as a base.

    • Cool the mixture in an ice bath.

    • Slowly add chloroacetyl chloride dropwise while maintaining the temperature.

    • Stir the reaction mixture for several hours.

    • Isolate the product by filtration and wash with water. Dry the product.

  • Synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide:

    • Reflux the 2-chloro-N-(2,6-dimethylphenyl)acetamide with an excess of piperazine in ethanol for several hours.

    • Cool the reaction mixture and remove the piperazine dihydrochloride by filtration.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

  • Synthesis of 1-(2-(Methoxy-d3)phenoxy)-2,3-epoxypropane:

    • React 2-methoxy-d3-phenol with an excess of epichlorohydrin in the presence of a base like sodium hydroxide.

    • A phase transfer catalyst may be used to facilitate the reaction.

    • The reaction is typically carried out in a biphasic system of toluene and water.

    • After the reaction is complete, separate the organic layer, wash with water, and dry over sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the deuterated epoxide intermediate.

  • Synthesis of this compound:

    • React N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with 1-(2-(methoxy-d3)phenoxy)-2,3-epoxypropane in a suitable solvent such as a mixture of methanol and toluene.

    • Heat the reaction mixture at reflux for several hours.

    • After completion of the reaction, cool the mixture and isolate the crude this compound.

    • Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • The final product can be converted to a pharmaceutically acceptable salt, such as the dihydrochloride salt, by treatment with hydrochloric acid in methanol.

Analytical Methods for this compound

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of Ranolazine and its deuterated analogs in biological matrices.

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol provides a general framework for the analysis of this compound. Method optimization will be required for specific applications.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 35:65 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • For bulk material, dissolve an accurately weighed amount of this compound in the mobile phase to achieve a known concentration.

    • For biological samples (e.g., plasma), a protein precipitation step followed by centrifugation is typically required. The supernatant can then be injected into the HPLC system.

Experimental Protocol: LC-MS/MS Bioanalysis of this compound

LC-MS/MS offers high sensitivity and selectivity for quantifying this compound in complex biological matrices.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18 or cyano column).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ranolazine: m/z 428.2 -> 279.5[4]

      • This compound: The precursor ion will be shifted by +3 Da (m/z 431.2). The product ion may or may not be shifted depending on the fragmentation pattern. The exact transition should be determined by direct infusion of the this compound standard.

  • Sample Preparation:

    • Protein precipitation with methanol or acetonitrile is a common and effective method for plasma samples.[5]

    • Liquid-liquid extraction can also be employed for sample clean-up.

    • An internal standard (e.g., a stable isotope-labeled analog of a different mass or a structurally similar compound) should be used for accurate quantification.

Signaling Pathway of Ranolazine

Ranolazine exerts its anti-anginal effects primarily by inhibiting the late sodium current (INa) in cardiomyocytes.[6] This action leads to a reduction in intracellular sodium and subsequently calcium overload, which is a key contributor to myocardial ischemia. The following diagram illustrates the proposed signaling pathway.

Ranolazine_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol INa Late Sodium Current (INa) Na_ion Intracellular Na+ INa->Na_ion Increases Na_Ca_Exchanger Na+/Ca2+ Exchanger Ca_ion Intracellular Ca2+ Na_Ca_Exchanger->Ca_ion Increases Na_ion->Na_Ca_Exchanger Activates (Reverse Mode) Myocardial_Ischemia Myocardial Ischemia Ca_ion->Myocardial_Ischemia Contributes to Ranolazine Ranolazine Ranolazine->INa Inhibits

Caption: Proposed signaling pathway of Ranolazine in cardiomyocytes.

Experimental Workflow for Bioanalysis

The following diagram outlines a typical workflow for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.

Bioanalysis_Workflow start Start: Biological Sample Collection add_is Addition of Internal Standard start->add_is sample_prep Sample Preparation (e.g., Protein Precipitation) centrifugation Centrifugation sample_prep->centrifugation add_is->sample_prep supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration Determination data_processing->end

Caption: A typical bioanalytical workflow for this compound quantification.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ranolazine in Human Plasma Using LC-MS/MS with Ranolazine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ranolazine is an anti-anginal medication used to treat chronic stable angina. Accurate and reliable quantification of Ranolazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note presents a detailed, robust, and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Ranolazine in human plasma, utilizing its deuterated analog, Ranolazine-d3, as an internal standard (IS).

Experimental Protocols

Materials and Reagents
  • Ranolazine (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA as anticoagulant)

Stock and Working Solutions Preparation
  • Ranolazine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ranolazine in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Ranolazine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution.

  • Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A variety of LC conditions have been successfully employed for the analysis of Ranolazine. Below are two common approaches:

ParameterMethod 1Method 2
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)Cyano column (e.g., 33 x 4.6 mm, 3 µm)[1]
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic acid in AcetonitrileMethanol
Gradient Isocratic or Gradient ElutionIsocratic Elution
Flow Rate 0.4 mL/min1.0 mL/min[1]
Injection Volume 5 µL5 µL
Column Temperature 40°C35°C
Autosampler Temp. 4°C10°C
Mass Spectrometry (MS/MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterRanolazineThis compound
Ionization Mode Positive ESIPositive ESI
Precursor Ion (m/z) 428.2431.2 (Predicted)
Product Ion (m/z) 279.5282.5 (Predicted)
Dwell Time 200 ms200 ms
Collision Energy (CE) Optimized for specific instrumentOptimized for specific instrument
Declustering Potential (DP) Optimized for specific instrumentOptimized for specific instrument

Note: The MRM transition for this compound is predicted based on the stable isotope labeling. It is crucial to optimize the precursor and product ions, as well as collision energy and declustering potential, on the specific instrument being used. One study using a different internal standard reported a transition of m/z 448.30 -> 285.20.[1]

Data Presentation

Table 1: Liquid Chromatography and Mass Spectrometry Parameters
ParameterSetting
LC System Agilent 1200 Series or equivalent
MS System Sciex API 4000 or equivalent
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (Ranolazine) 428.2 -> 279.5
MRM Transition (this compound) 431.2 -> 282.5 (To be optimized)
Table 2: Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Linearity (ng/mL) r² ≥ 0.995 - 2000[1]
Lower Limit of Quantification (LLOQ) S/N ≥ 105 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)94.53% to 117.86%[1]
Precision (%RSD) ≤15% (≤20% at LLOQ)0.14% to 4.56%[1]
Recovery (%) Consistent and reproducible82.36% to 94.25%[1]
Matrix Effect Within acceptable limitsTo be determined
Stability (Freeze-thaw, Short-term, Long-term) Within ±15% of nominal concentrationStable for three freeze-thaw cycles and 24h at ambient temperature[1]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add this compound (IS) plasma->is_addition precipitation Protein Precipitation (Methanol) is_addition->precipitation vortex1 Vortex precipitation->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Ranolazine calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Ranolazine.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Ranolazine in human plasma using LC-MS/MS with this compound as an internal standard. The method is sensitive, specific, and robust, making it suitable for a wide range of applications in clinical and pharmaceutical research. The provided experimental details and validation parameters serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

Application Notes and Protocols for Ranolazine Analysis using Ranolazine-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the extraction of Ranolazine from human plasma using Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotopically labeled internal standard, Ranolazine-d3, is recommended to ensure accuracy and precision by correcting for variability during sample processing and analysis.

Introduction

Ranolazine is an anti-anginal medication for which therapeutic drug monitoring and pharmacokinetic studies require sensitive and reliable analytical methods. Proper sample preparation is crucial for removing interferences from biological matrices and ensuring the accuracy of quantitative analysis. This document outlines three common sample preparation techniques, providing detailed protocols and comparative data to aid researchers in selecting the most appropriate method for their needs.

General Considerations

  • Internal Standard: this compound should be used as the internal standard (IS). A working solution of this compound is added to all samples, calibration standards, and quality control samples at the beginning of the extraction process. The concentration of the IS should be consistent across all samples.

  • Biological Matrix: The protocols provided are optimized for human plasma. Minor modifications may be necessary for other biological matrices.

  • Analysis: Following sample preparation, the extracts are typically analyzed by LC-MS/MS. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific transitions for Ranolazine and this compound.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup. It is particularly useful for high-throughput analysis. However, it may result in less clean extracts compared to LLE and SPE, potentially leading to more significant matrix effects.

Experimental Protocol

Materials:

  • Human plasma sample

  • This compound internal standard working solution

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the human plasma sample into a microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution.

  • Add 300 µL of ice-cold methanol to the plasma sample (a 3:1 ratio of precipitating agent to sample).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Workflow Diagram

PPT_Workflow plasma 1. Plasma Sample + this compound IS add_methanol 2. Add Methanol (Precipitating Agent) plasma->add_methanol vortex 3. Vortex add_methanol->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Reconstitute evaporate->reconstitute analysis 8. LC-MS/MS Analysis reconstitute->analysis

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

LLE is a more selective sample preparation technique than PPT, offering cleaner extracts and potentially reducing matrix effects. It involves the partitioning of the analyte from the aqueous sample matrix into an immiscible organic solvent.

Experimental Protocol

Materials:

  • Human plasma sample

  • This compound internal standard working solution

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Microcentrifuge tubes (2 mL) or glass test tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the human plasma sample into a suitable tube.

  • Add a specified volume of the this compound internal standard working solution.

  • Add 1 mL of MTBE to the plasma sample.

  • Vortex the mixture vigorously for 3 minutes to ensure efficient extraction.

  • Centrifuge the tube at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Workflow Diagram

LLE_Workflow plasma 1. Plasma Sample + this compound IS add_mtbe 2. Add MTBE (Extraction Solvent) plasma->add_mtbe vortex 3. Vortex add_mtbe->vortex centrifuge 4. Centrifuge (Phase Separation) vortex->centrifuge organic_layer 5. Collect Organic Layer centrifuge->organic_layer evaporate 6. Evaporate to Dryness organic_layer->evaporate reconstitute 7. Reconstitute evaporate->reconstitute analysis 8. LC-MS/MS Analysis reconstitute->analysis SPE_Workflow pretreatment 1. Sample Pre-treatment (+ IS) conditioning 2. Condition SPE Cartridge loading 4. Load Sample pretreatment->loading equilibration 3. Equilibrate SPE Cartridge conditioning->equilibration equilibration->loading washing 5. Wash Cartridge loading->washing elution 6. Elute Analyte washing->elution evaporate 7. Evaporate to Dryness elution->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Application Notes and Protocols for Ranolazine-d3 in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of Ranolazine-d3, a deuterated analog of Ranolazine, in preclinical and clinical research settings. The primary application highlighted is its use as an internal standard for the quantitative analysis of Ranolazine in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction to this compound

Ranolazine is an anti-anginal medication used for the treatment of chronic stable angina. In research and development, accurate quantification of drug concentrations in biological samples is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry. The deuterium labels result in a mass shift from the parent drug, allowing for its distinct detection while exhibiting nearly identical chemical and physical properties. This ensures that any variability during sample preparation and analysis affects both the analyte and the internal standard equally, leading to highly accurate and precise quantification.

Preclinical and Clinical Applications

The predominant application of this compound is as an internal standard in bioanalytical methods to support:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Ranolazine in animal models and human subjects.

  • Bioequivalence (BE) Studies: Comparing the pharmacokinetic profiles of a generic Ranolazine formulation to the innovator product.

  • Therapeutic Drug Monitoring (TDM): Though less common for Ranolazine, it can be used to monitor patient compliance or in cases of suspected toxicity.

  • Metabolic Stability Assays: Investigating the in vitro metabolism of Ranolazine using liver microsomes or other metabolic systems.

Quantitative Bioanalytical Method Using this compound

This section details a representative protocol for the quantification of Ranolazine in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methods for Ranolazine analysis.

Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms Mass Spectrometric Detection (MRM) hplc->ms peak_integration Peak Area Integration ms->peak_integration ratio Calculate Peak Area Ratio (Ranolazine / this compound) peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration

Caption: Workflow for the quantification of Ranolazine in plasma using this compound.

Experimental Protocol

1. Materials and Reagents:

  • Ranolazine reference standard

  • This compound (Internal Standard)

  • Control human plasma (with K2EDTA as anticoagulant)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

2. Stock and Working Solutions:

  • Ranolazine Stock Solution (1 mg/mL): Accurately weigh and dissolve Ranolazine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Ranolazine Working Solutions: Prepare serial dilutions of the Ranolazine stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.

  • This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution (internal standard) and vortex briefly.

  • Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions:

ParameterTypical Conditions
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min.
Injection Volume 5 µL
Column Temperature 40°C
MS System AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ranolazine: m/z 428.2 -> 279.2this compound: m/z 431.2 -> 279.2
Declustering Potential (DP) 60 V
Collision Energy (CE) 35 eV

5. Method Validation: A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Linearity Calibration curve with at least 6 non-zero standards, correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with precision and accuracy within ±20%
Precision (Intra- and Inter-day) Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) Percent deviation from nominal concentration within ±15% (±20% at LLOQ)
Recovery Consistent and reproducible across different concentration levels
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability evaluated under various conditions (freeze-thaw, short-term bench-top, long-term storage)

Ranolazine's Mechanism of Action in Angina

Ranolazine's primary anti-anginal effect is attributed to the inhibition of the late inward sodium current (INaL) in cardiomyocytes.

G cluster_cell Cardiomyocyte Ischemia Ischemia Late_INa Increased Late Na+ Current (INaL) Ischemia->Late_INa Na_overload Intracellular Na+ Overload Late_INa->Na_overload NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_overload->NCX Ca_overload Intracellular Ca2+ Overload NCX->Ca_overload Ca2+ influx Diastolic_dysfunction Increased Diastolic Wall Tension (Impaired Relaxation) Ca_overload->Diastolic_dysfunction Angina Angina Pectoris Diastolic_dysfunction->Angina Ranolazine Ranolazine Ranolazine->Late_INa Inhibits

Caption: Ranolazine's mechanism of action in ischemic cardiomyocytes.

Under ischemic conditions, the late sodium current is enhanced, leading to an overload of intracellular sodium. This, in turn, promotes the reverse mode of the sodium-calcium exchanger, resulting in an influx of calcium and subsequent calcium overload. Elevated intracellular calcium impairs myocardial relaxation, increases diastolic wall tension, and contributes to the symptoms of angina. Ranolazine, by inhibiting the late sodium current, mitigates these downstream pathological effects.

Summary of Quantitative Data

The following tables summarize typical pharmacokinetic parameters for Ranolazine in humans and the performance of a representative LC-MS/MS bioanalytical method.

Table 1: Human Pharmacokinetic Parameters of Ranolazine

ParameterValue
Time to Peak Concentration (Tmax)2 - 6 hours
Apparent Terminal Half-life (t1/2)~7 hours (extended-release)
Bioavailability35 - 50%
Volume of Distribution (Vd)85 - 180 L
Plasma Protein Binding~62%
MetabolismExtensive, primarily via CYP3A4, minorly CYP2D6
Excretion~75% renal, ~25% fecal

Table 2: Representative Bioanalytical Method Performance

ParameterResult
Linear Range 5 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 5 ng/mL
Intra-day Precision (RSD) < 10%
Inter-day Precision (RSD) < 12%
Intra-day Accuracy (% Bias) Within ±10%
Inter-day Accuracy (% Bias) Within ±12%
Mean Extraction Recovery > 85%

Conclusion

This compound is an essential tool for the accurate and precise quantification of Ranolazine in preclinical and clinical research. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for obtaining reliable data in pharmacokinetic, bioequivalence, and other quantitative studies. The provided protocol and data serve as a comprehensive guide for researchers and scientists in the field of drug development.

Application Notes and Protocols for Ranolazine-d3 as a Tracer in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ranolazine-d3, a deuterated analog of Ranolazine, as a stable isotope tracer to investigate its metabolic fate. The following protocols detail in vitro and in vivo methodologies, sample analysis, and data interpretation to elucidate the metabolic pathways of Ranolazine.

Introduction

Ranolazine is an anti-anginal medication primarily metabolized in the liver by cytochrome P450 enzymes, predominantly CYP3A4 and to a lesser extent CYP2D6.[1][2] Its metabolism is extensive, leading to a multitude of metabolites.[3] The use of stable isotope-labeled compounds, such as this compound, offers a powerful technique for metabolic studies.[4][5] The deuterium label allows for the differentiation of the parent drug and its metabolites from endogenous compounds, facilitating their unambiguous identification and quantification using mass spectrometry.[5] This approach is invaluable for understanding the biotransformation of Ranolazine, identifying major and minor metabolic pathways, and assessing the pharmacokinetic profile of the drug and its metabolites.

Principle of this compound as a Tracer

This compound is chemically identical to Ranolazine, except that three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling results in a 3 Dalton mass shift, which is readily detectable by mass spectrometry. When this compound is introduced into a biological system (in vitro or in vivo), it undergoes the same metabolic transformations as unlabeled Ranolazine. By tracking the mass shift in the resulting metabolites, researchers can definitively identify and quantify the metabolic products derived from the administered drug. This compound can also be used as an internal standard for the accurate quantification of unlabeled Ranolazine in biological samples.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for Ranolazine and its major metabolites. This data is essential for designing and interpreting metabolic studies.

Table 1: Mass Spectrometry Parameters for Ranolazine and Its Major Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ranolazine428.20279.50
This compound431.20282.50
CVT-2514 (O-demethylated)414.2-
CVT-2738 (N-dealkylated)205.1-
CVT-4786--

Note: Product ions for metabolites may vary depending on the instrument and conditions. The mass shift of +3 for this compound and its corresponding fragment should be observed.

Table 2: Pharmacokinetic Parameters of Ranolazine in Rats (Oral Administration)

ParameterValue (Mean ± SD)Reference
Cmax (ng/mL)1911.25 ± 975.90[8]
Tmax (hr)1 ± 0.55[8]
AUC0-12 (ng/ml/min)8036.50 ± 2377.93[8]
Vd (L/Kg)60.77 ± 2.32[8]
CL (ng/ml/h)9.91 ± 4.83[8]
T1/2 (hr)~7 (sustained release)[8]

Experimental Protocols

This protocol outlines the procedure for assessing the metabolic stability and identifying the metabolites of this compound in a controlled in vitro system.

Materials and Reagents:

  • This compound

  • Unlabeled Ranolazine (for comparison)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker (37°C)

  • Centrifuge

Experimental Workflow:

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_ran Prepare this compound Stock Solution pre_incubate Pre-incubate HLM and this compound (37°C) prep_ran->pre_incubate prep_hlm Prepare HLM Suspension prep_hlm->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate->start_reaction incubate Incubate at 37°C (Time Course) start_reaction->incubate terminate Terminate Reaction (Cold Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms_analysis LC-MS/MS Analysis collect_supernatant->lcms_analysis

In vitro metabolism experimental workflow.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of this compound (e.g., 100 µM) by diluting the stock solution in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the HLM suspension.

    • Add the this compound working solution to a final concentration of 1 µM.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate at 37°C for different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Processing:

    • At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if necessary, though this compound can serve this purpose for unlabeled Ranolazine).

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate the proteins.

    • Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the parent and expected metabolite ions using Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 431.2 → 282.5

      • Unlabeled Ranolazine: m/z 428.2 → 279.5

      • Metabolites: Monitor for the expected mass shifts corresponding to metabolic transformations (e.g., +16 for hydroxylation, -14 for O-demethylation) from the deuterated parent ion.

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

  • Identify metabolites by their specific mass transitions and retention times.

This protocol describes a typical in vivo study to determine the pharmacokinetic profile and identify the metabolites of this compound in rats.

Materials and Reagents:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats (male, 200-250 g)

  • Blood collection tubes (e.g., containing EDTA)

  • Metabolic cages for urine and feces collection

  • Centrifuge

  • Freezer (-80°C)

Experimental Workflow:

in_vivo_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis acclimatize Acclimatize Rats prepare_dose Prepare this compound Dosing Solution acclimatize->prepare_dose administer Administer Dose (Oral Gavage) prepare_dose->administer blood_collection Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) administer->blood_collection urine_feces_collection Urine and Feces Collection (Metabolic Cages) administer->urine_feces_collection plasma_separation Centrifuge Blood to Obtain Plasma blood_collection->plasma_separation sample_storage Store Samples at -80°C urine_feces_collection->sample_storage plasma_separation->sample_storage extraction Extract Analytes (Protein Precipitation/LLE) sample_storage->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis pk_analysis Pharmacokinetic Data Analysis lcms_analysis->pk_analysis

In vivo pharmacokinetic study workflow.

Procedure:

  • Animal Dosing:

    • Acclimatize rats for at least one week before the study.

    • Fast the animals overnight before dosing.

    • Prepare the this compound dosing solution in the vehicle at the desired concentration (e.g., 10 mg/kg).

    • Administer the dose via oral gavage.

  • Sample Collection:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect urine and feces over 24 or 48 hours using metabolic cages.

  • Sample Processing:

    • Immediately after collection, centrifuge the blood samples to separate the plasma.

    • Store plasma, urine, and fecal homogenate samples at -80°C until analysis.

    • For analysis, thaw the samples and extract the analytes using protein precipitation (with acetonitrile) or liquid-liquid extraction.

LC-MS/MS Analysis:

  • Follow the LC-MS/MS analysis protocol as described for the in vitro study.

Data Analysis:

  • Construct a plasma concentration-time curve for this compound and its identified metabolites.

  • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, Vd, CL, t1/2) using non-compartmental analysis.

  • Quantify the amount of parent drug and metabolites excreted in urine and feces.

Metabolic Pathways of Ranolazine

The following diagram illustrates the primary metabolic pathways of Ranolazine. This compound follows the same pathways.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP3A4, CYP2D6) cluster_phase2 Phase II Metabolism ranolazine Ranolazine o_demethylation O-Demethylation (CVT-2514) ranolazine->o_demethylation CYP3A4 n_dealkylation N-Dealkylation (CVT-2738) ranolazine->n_dealkylation CYP3A4 o_dearylation O-Dearylation ranolazine->o_dearylation CYP3A4 hydrolysis Hydrolysis of Amide Group ranolazine->hydrolysis oxidation Oxidation ranolazine->oxidation glucuronidation Glucuronidation ranolazine->glucuronidation o_demethylation->glucuronidation excretion Excretion (Urine and Feces) n_dealkylation->excretion o_dearylation->excretion hydrolysis->excretion oxidation->glucuronidation glucuronidation->excretion

Primary metabolic pathways of Ranolazine.

Major Metabolic Transformations: [3]

  • O-demethylation: Removal of the methyl group from the methoxyphenoxy moiety.

  • N-dealkylation: Cleavage of the N-alkyl side chain.

  • O-dearylation: Removal of the methoxyphenoxy group.

  • Hydrolysis: Cleavage of the amide bond.

  • Oxidation: Addition of hydroxyl groups at various positions.

  • Glucuronidation: Conjugation with glucuronic acid, a phase II metabolic reaction that increases water solubility for excretion.

Troubleshooting

  • Low signal intensity in LC-MS/MS: Optimize ionization source parameters, check for ion suppression, and ensure proper sample cleanup.

  • Poor chromatographic peak shape: Adjust the mobile phase composition, gradient, and column temperature. Ensure the column is not overloaded.

  • High variability in in vivo data: Ensure consistent dosing technique and sample collection times. Account for potential differences in animal metabolism.

  • No detectable metabolites: Increase the incubation time or the concentration of liver microsomes in in vitro studies. In in vivo studies, consider a higher dose or a more sensitive analytical method.

By following these detailed application notes and protocols, researchers can effectively use this compound as a tracer to gain valuable insights into the metabolic pathways and pharmacokinetic properties of Ranolazine, aiding in drug development and clinical research.

References

Troubleshooting & Optimization

Technical Support Center: Ranolazine-d3 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of LC-MS/MS parameters for Ranolazine and its deuterated internal standard, Ranolazine-d3.

Troubleshooting Guides

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during the analysis of Ranolazine and this compound by LC-MS/MS.

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Ranolazine is a basic compound. Ensure the mobile phase is acidic (e.g., using 0.1% formic acid) to promote protonation and improve peak shape.[1]
Column overload.Dilute the sample or reduce the injection volume.
Secondary interactions with the column.Use a column with end-capping or a different stationary phase (e.g., Cyano).[2]
Low Signal Intensity / Poor Sensitivity Suboptimal ionization parameters.Optimize source parameters such as capillary voltage, source temperature, and gas flows. For Ranolazine, positive electrospray ionization (ESI) is typically used.[1][2]
Inefficient fragmentation.Optimize the collision energy (CE) and cone/declustering potential (DP) for the specific MRM transitions of Ranolazine and this compound.[3]
Matrix effects (ion suppression or enhancement).Improve sample preparation to remove interfering matrix components. Methods like liquid-liquid extraction or solid-phase extraction can be more effective than simple protein precipitation.[4][5] Consider matrix-matched calibrants.
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives.[1] Regularly flush the LC system.
Dirty ion source.Clean the ion source components, including the capillary and cones.
Inconsistent Retention Times Unstable column temperature.Use a column oven to maintain a consistent temperature.[4]
Inadequate column equilibration.Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing.
Sample Carryover Adsorption of the analyte to system components.Optimize the autosampler wash procedure, using a strong solvent to rinse the needle and injection port.
High concentration samples analyzed before low concentration samples.Implement a well-designed injection sequence, with blank injections after high-concentration samples.

Frequently Asked Questions (FAQs)

1. What are the recommended initial LC-MS/MS parameters for Ranolazine and this compound?

Based on published methods, a good starting point for method development would be:

Liquid Chromatography (LC) Parameters

ParameterRecommended Value
Column C18 (e.g., 50 x 2.0 mm, 5 µm) or Cyano (e.g., 33 x 4.6 mm, 3 µm)[2][6]
Mobile Phase A 0.1% Formic Acid in Water or 5 mM Ammonium Acetate[1][6]
Mobile Phase B Methanol or Acetonitrile[1]
Flow Rate 0.4 - 1.0 mL/min[1][2]
Column Temperature 35 - 40 °C[4]
Injection Volume 5 - 10 µL[4]

Mass Spectrometry (MS/MS) Parameters

ParameterRanolazineThis compound (Predicted)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 428.2[2]m/z 431.2
Product Ion (Q3) m/z 279.5[2][3]m/z 282.5
Collision Energy (CE) 23-50 eV (instrument dependent)[3][5]To be optimized, start similar to Ranolazine
Declustering Potential (DP) 45 eV (instrument dependent)[5]To be optimized, start similar to Ranolazine

2. How should I prepare plasma samples for Ranolazine analysis?

Common sample preparation techniques include:

  • Protein Precipitation (PPT): This is a simple and rapid method. Methanol is often used as the precipitation solvent.[2] While fast, it may result in significant matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique offers better sample cleanup than PPT. A common solvent mixture is diethyl ether and dichloromethane.[5]

  • Solid-Phase Extraction (SPE): This method provides the cleanest extracts and can reduce matrix effects, though it is more time-consuming and costly.[4]

3. What are common sources of variability in Ranolazine quantification?

Inter-patient variability in pharmacokinetics is a known factor for Ranolazine.[4] Analytically, sources of variability can include inconsistent sample preparation, matrix effects, and instrument instability. Using a deuterated internal standard like this compound is crucial to correct for this variability.

4. How can I avoid matrix effects?

Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common challenge.[7] To mitigate this:

  • Develop a robust chromatographic method to separate Ranolazine from matrix components.

  • Employ more effective sample preparation techniques like LLE or SPE.[4][5]

  • Use a stable isotope-labeled internal standard, such as this compound, which will be similarly affected by the matrix.

  • Prepare calibration standards in the same biological matrix as the samples.

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation
  • To 100 µL of plasma sample, add 200 µL of ice-cold methanol containing the internal standard (this compound).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Development Workflow

This protocol outlines the steps for optimizing the LC-MS/MS parameters for Ranolazine and this compound.

LC_MS_Method_Development cluster_ms Mass Spectrometry Optimization cluster_lc Liquid Chromatography Optimization cluster_validation Method Validation ms1 Infuse Ranolazine & this compound ms2 Optimize Source Parameters (ESI+) ms1->ms2 ms3 Determine Precursor Ions (Q1) ms2->ms3 ms4 Optimize Collision Energy (CE) ms3->ms4 ms5 Select Product Ions (Q3) ms4->ms5 lc1 Select Column (e.g., C18) ms5->lc1 Optimized MRM Transitions lc2 Optimize Mobile Phase Composition lc1->lc2 lc3 Optimize Gradient & Flow Rate lc2->lc3 lc4 Assess Peak Shape & Retention Time lc3->lc4 v1 Linearity & Range lc4->v1 Final LC Method v2 Accuracy & Precision v1->v2 v3 Selectivity v2->v3 v4 Matrix Effect v3->v4 v5 Stability v4->v5

Caption: Workflow for LC-MS/MS method development for Ranolazine.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low Signal Intensity

This diagram illustrates a logical workflow for troubleshooting low signal intensity in your LC-MS/MS analysis of Ranolazine.

Troubleshooting_Low_Signal decision decision action action issue Low Signal Intensity decision1 Is the peak visible? issue->decision1 decision2 Is the peak shape good? decision1->decision2 Yes action1 Check MS Parameters: - Source settings - MRM transitions - Collision Energy decision1->action1 No decision3 Is the retention time stable? decision2->decision3 Yes action2 Optimize LC Method: - Mobile phase pH - Gradient profile decision2->action2 No decision4 Is the internal standard signal also low? decision3->decision4 Yes action3 Check LC System: - Pump performance - Column integrity decision3->action3 No action4 Investigate Sample Prep & Matrix Effects decision4->action4 Yes action5 Check Instrument Sensitivity: - Run system suitability test decision4->action5 No

Caption: Troubleshooting workflow for low signal intensity.

References

Improving sensitivity of Ranolazine quantification with Ranolazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ranolazine quantification. This resource is designed to assist researchers, scientists, and drug development professionals in improving the sensitivity and robustness of Ranolazine quantification using Ranolazine-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Ranolazine quantification?

A1: Using a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis by LC-MS/MS.[1] Deuterated standards are considered the gold standard for internal standards because they have nearly identical chemical and physical properties to the analyte (Ranolazine). This structural similarity ensures that this compound co-elutes with Ranolazine and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By normalizing the Ranolazine signal to the this compound signal, you can significantly improve the accuracy, precision, and sensitivity of the assay by compensating for variability in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[2]

Q2: What are the typical mass transitions (MRM) for Ranolazine and a suitable internal standard?

A2: For Ranolazine, a common precursor-to-product ion transition monitored in multiple reaction monitoring (MRM) mode is m/z 428.2 -> m/z 279.5.[3][4][5][6] When using an internal standard, a distinct mass transition is monitored for that compound. For example, one study used an internal standard with the transition m/z 448.30 -> m/z 285.20.[3][4] If using this compound, the precursor ion would be shifted by +3 Da to m/z 431.2, while the product ion may or may not shift depending on the location of the deuterium atoms. It is crucial to optimize the specific mass transitions for your instrument.

Q3: What concentration range can I expect to quantify for Ranolazine in human plasma?

A3: Several validated LC-MS/MS methods have been published for the quantification of Ranolazine in human plasma. The linear range can vary depending on the specific method and instrumentation. Commonly reported ranges are from 5 to 2000 ng/mL[3][4] and 5 to 4000 ng/mL[7]. One study reported a linear range of 4-2000 ng/mL for ranolazine.[8] The lower limit of quantification (LLOQ) is often around 5 ng/mL.[3][4][7]

Q4: What are the key steps in a typical sample preparation workflow for Ranolazine quantification from plasma?

A4: Common sample preparation techniques for Ranolazine in plasma include protein precipitation (PPT) and liquid-liquid extraction (LLE).[3][4][7][8]

  • Protein Precipitation: This is a simple and rapid method where a protein precipitating agent, such as methanol or acetonitrile, is added to the plasma sample.[3][4] After vortexing and centrifugation, the clear supernatant containing the analyte and internal standard is injected into the LC-MS/MS system.

  • Liquid-Liquid Extraction: This technique involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent.[7] This method can provide a cleaner sample extract compared to PPT, potentially reducing matrix effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Sensitivity / High LLOQ Ion Suppression: Co-eluting matrix components can suppress the ionization of Ranolazine and this compound.[2]* Optimize chromatographic conditions to separate Ranolazine from interfering matrix components.[9][10] * Improve sample clean-up by switching from protein precipitation to liquid-liquid extraction or solid-phase extraction (SPE).[10] * Ensure the use of a stable isotope-labeled internal standard like this compound to compensate for matrix effects.
High Variability in Results (Poor Precision) Inconsistent Sample Preparation: Variability in extraction efficiency or sample volume.* Use a consistent and validated sample preparation protocol. * Ensure accurate pipetting of plasma, internal standard, and solvents. * The use of this compound as an internal standard is crucial to correct for these variations.
Matrix Effects: Differential matrix effects between samples.[2]* Evaluate matrix effects during method validation by analyzing samples from at least six different sources of the biological matrix. * Implement a more rigorous sample clean-up procedure.
Peak Tailing or Asymmetry Column Issues: Column degradation or incompatibility with the mobile phase.* Use a guard column to protect the analytical column. * Ensure the mobile phase pH is appropriate for Ranolazine (a basic compound) to ensure good peak shape. The use of a small amount of a basic additive like n-butylamine has been reported.[7]
Secondary Interactions: Interaction of the analyte with active sites on the column or in the LC system.* Consider using a column with a different stationary phase.
No or Low Signal for this compound Incorrect Mass Spectrometer Settings: Wrong MRM transition selected.* Verify the precursor and product ion m/z values for this compound. Infuse a standard solution of this compound to optimize the settings.
Degradation of Internal Standard: The this compound stock or working solution may have degraded.* Prepare fresh stock and working solutions of this compound. Store solutions at appropriate temperatures (e.g., -20°C or -80°C).

Experimental Protocols

Representative LC-MS/MS Method for Ranolazine Quantification

This protocol is a composite based on several published methods.[3][7][9]

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (concentration should be optimized based on the expected analyte concentration).

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Conditions

Parameter Condition
LC System Agilent 1200 series or equivalent[5]
Column C18 column (e.g., Nova-Pak C18)[7]
Mobile Phase Acetonitrile:Water with 0.5% formic acid and 0.08% n-butylamine (70:30:0.5:0.08, v/v/v/v)[7]
Flow Rate 1.0 mL/min[3][4][9]
Injection Volume 5 µL[9]
Column Temperature 35°C[9]
Mass Spectrometer Triple quadrupole mass spectrometer[3][4][5]
Ionization Mode Positive Electrospray Ionization (ESI+)[3][4][7]
MRM Transitions Ranolazine: m/z 428.2 -> 279.5 this compound: m/z 431.2 -> 279.5 (or other optimized product ion)
Collision Energy To be optimized for the specific instrument.

Quantitative Data Summary

Table 1: Linearity and Sensitivity of Ranolazine Quantification Methods

Method Reference Matrix Linear Range (ng/mL) LLOQ (ng/mL) Internal Standard
Bhaumik et al.[3][4]Human Plasma5 - 20005Not specified (m/z 448.30 -> 285.20)
Lei et al.[7]Human Plasma5 - 40005Phenoprolamine
Suneetha et al.[8]Human Plasma4 - 20004Not specified

Table 2: Precision and Accuracy Data from a Validated Method [7]

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
Low15< 3.7< 3.5+/- 3.2
Medium200< 2.8< 2.5+/- 2.8
High3000< 2.5< 2.1+/- 2.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Ranolazine / this compound) integration->ratio quantification Quantify using Calibration Curve ratio->quantification

Caption: Experimental workflow for Ranolazine quantification.

troubleshooting_logic start Poor Sensitivity? check_is Using this compound as IS? start->check_is check_cleanup Optimize Sample Cleanup (e.g., LLE/SPE) check_is->check_cleanup Yes implement_is Implement this compound IS check_is->implement_is No check_chromatography Optimize Chromatography check_cleanup->check_chromatography end_bad Further Method Development Needed check_cleanup->end_bad end_good Sensitivity Improved check_chromatography->end_good check_chromatography->end_bad implement_is->end_good

Caption: Troubleshooting logic for improving sensitivity.

References

Ranolazine-d3 isotopic purity and potential interferences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Ranolazine-d3 as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a deuterated form of Ranolazine, an anti-angina agent.[1][2] It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Ranolazine in biological matrices.[1] Stable isotope-labeled internal standards like this compound are ideal because they have the same chemical structure and properties as the analyte, but a different mass-to-charge ratio, allowing them to be distinguished by a mass spectrometer.[3] This helps to correct for variability during sample preparation, chromatography, and ionization.[3]

Q2: What is isotopic purity and why is it important for this compound?

A2: Isotopic purity refers to the percentage of the deuterated compound that is fully labeled with the desired number of deuterium atoms (in this case, three). It also accounts for the presence of molecules with fewer deuterium atoms (d0, d1, d2) and potentially more. High isotopic purity is crucial because the presence of the unlabeled analyte (d0) in the internal standard can lead to an overestimation of the analyte's concentration in the sample.

Q3: Where can I find the isotopic purity of my this compound standard?

A3: The isotopic purity of a specific lot of this compound is typically provided by the manufacturer in the Certificate of Analysis (CoA).[3] This document should detail the isotopic distribution, including the percentage of the desired d3 isotopologue.

Q4: What are potential sources of interference when using this compound?

A4: Potential interferences can arise from several sources:

  • Isotopic Contribution: The presence of the unlabeled Ranolazine (d0) in the this compound internal standard can contribute to the analyte signal.

  • Metabolic Cross-talk: While less common with stable isotope-labeled standards, it's important to ensure that the analyte does not metabolize to the internal standard or vice-versa.

  • Co-eluting Matrix Components: Substances from the biological matrix that elute at the same time as Ranolazine or this compound can cause ion suppression or enhancement, affecting the accuracy of quantification.[4]

  • Genotoxic Impurities: The synthesis of Ranolazine can result in several potential impurities.[5][6] While a high-purity standard should be used, it is important to be aware of these potential interferents.

Troubleshooting Guides

Issue 1: Inaccurate or Imprecise Quantification
Possible Cause Troubleshooting Step
Poor Isotopic Purity of Internal Standard1. Review the Certificate of Analysis for your this compound lot to confirm its isotopic purity. 2. If the d0 contribution is significant, either acquire a new standard with higher purity or mathematically correct for the contribution in your calculations.
Inconsistent Internal Standard Response1. Ensure the internal standard is added at a consistent concentration to all samples, calibrators, and quality controls.[7] 2. Investigate for matrix effects by comparing the IS response in neat solution versus extracted blank matrix samples.
Analyte and Internal Standard Signal Overlap1. Verify that the mass spectrometer has sufficient resolution to distinguish between the m/z of Ranolazine and this compound. 2. Check for any in-source fragmentation that could lead to overlapping fragment ions.
Matrix Effects1. Optimize the chromatographic method to separate the analytes from co-eluting matrix components.[4] 2. Evaluate different sample extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize matrix interferences.
Issue 2: Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Presence of Ranolazine Impurities1. Review the known impurities of Ranolazine from its synthesis and degradation pathways.[5][6] 2. If a reference standard for a suspected impurity is available, spike it into a blank sample to confirm its retention time and mass spectrum.
Contamination from Sample Collection or Preparation1. Analyze blank matrix samples to identify any background contamination. 2. Ensure all glassware and solvents are clean and of high purity.
Metabolites of Ranolazine1. Be aware of the known metabolites of Ranolazine and their potential to be present in the samples. 2. Adjust the chromatographic method to separate the parent drug from its metabolites if necessary.

Data Presentation

Table 1: Representative Isotopic Purity of this compound
Isotopic SpeciesRelative Abundance (%)
d0 (Unlabeled Ranolazine)< 0.1
d1< 0.5
d2< 2.0
d3> 97.5

Note: This table provides typical expected values. Always refer to the Certificate of Analysis for the specific lot of this compound being used.

Experimental Protocols

Protocol 1: Determination of this compound Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for assessing the isotopic purity of a this compound standard.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1 µg/mL for analysis.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) capable of a resolution > 10,000.

    • Couple the mass spectrometer to a suitable liquid chromatography system.

  • LC-MS/MS Method:

    • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Acquisition: Full scan from m/z 400-450.

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecules of Ranolazine (d0) and its deuterated isotopologues (d1, d2, d3).

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.

Visualizations

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cluster_result Result Prep Prepare this compound Solution (1 µg/mL) LC Inject into LC-HRMS Prep->LC MS Acquire Full Scan Mass Spectra LC->MS Extract Extract Ion Chromatograms (d0, d1, d2, d3) MS->Extract Integrate Integrate Peak Areas Extract->Integrate Calculate Calculate Relative Abundance Integrate->Calculate Result Isotopic Purity Report Calculate->Result

Caption: Workflow for Determining this compound Isotopic Purity.

Troubleshooting_Interference cluster_investigate Investigation Steps cluster_solutions Potential Solutions Start Inaccurate Results or Unexpected Peaks CheckPurity Check Isotopic Purity of this compound Start->CheckPurity CheckMatrix Evaluate Matrix Effects Start->CheckMatrix CheckImpurity Investigate Potential Impurities/Metabolites Start->CheckImpurity NewStandard Acquire New Internal Standard CheckPurity->NewStandard DataCorrection Apply Data Correction CheckPurity->DataCorrection OptimizeChromo Optimize Chromatography CheckMatrix->OptimizeChromo OptimizeSamplePrep Optimize Sample Preparation CheckMatrix->OptimizeSamplePrep CheckImpurity->OptimizeChromo

Caption: Troubleshooting Logic for this compound Interferences.

References

Addressing ion suppression in Ranolazine analysis using Ranolazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Ranolazine. The focus is on addressing ion suppression, a common challenge in LC-MS/MS analysis, through the use of its deuterated internal standard, Ranolazine-d3.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Ranolazine analysis?

A1: Ion suppression is a matrix effect frequently encountered in Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] It refers to the reduction in the ionization efficiency of the target analyte, in this case, Ranolazine, due to the presence of co-eluting interfering compounds from the biological matrix (e.g., plasma, urine).[1][3] This phenomenon can lead to decreased sensitivity, poor accuracy, and unreliable quantification of Ranolazine.[2] Electrospray ionization (ESI) is particularly susceptible to ion suppression.[3]

Q2: How does this compound help in addressing ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Ranolazine. Since it is structurally identical to Ranolazine with the exception of the heavier deuterium atoms, it has nearly identical chemical and physical properties. This means it will co-elute with Ranolazine during chromatography and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of Ranolazine to this compound, the variability caused by ion suppression can be effectively normalized, leading to accurate and precise quantification.

Q3: What are the common causes of ion suppression in bioanalytical methods?

A3: Ion suppression can be caused by various endogenous and exogenous substances present in the sample matrix.[1] Common sources include:

  • Phospholipids: Abundant in plasma samples, they are notorious for causing ion suppression.

  • Salts and buffers: High concentrations of non-volatile salts from the sample or mobile phase can interfere with the ionization process.

  • Formulation excipients: In drug product analysis, excipients can co-elute and cause suppression.

  • Co-administered drugs and their metabolites: Other medications taken by the subject can interfere with the analysis.

Q4: Besides using this compound, what other strategies can be employed to mitigate ion suppression?

A4: Several strategies can be used to minimize ion suppression:

  • Effective Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally more effective at removing interfering matrix components compared to simple protein precipitation.[2]

  • Chromatographic Separation: Optimizing the chromatographic method to separate Ranolazine from the ion-suppressing regions of the chromatogram is a crucial step.[2]

  • Dilution: Diluting the sample can reduce the concentration of interfering components, although this may compromise the sensitivity for low Ranolazine concentrations.[1]

  • Choice of Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less prone to ion suppression than ESI and can be considered if compatible with the analyte's properties.[3]

Troubleshooting Guide

Problem: Low or inconsistent Ranolazine peak areas, even with the use of this compound.

Possible Cause Troubleshooting Steps
Suboptimal Sample Preparation Review your sample preparation method. If using protein precipitation, consider switching to LLE or SPE for cleaner extracts. Ensure complete evaporation and reconstitution in a suitable solvent.
Chromatographic Co-elution with a highly concentrated interference Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram. Adjust the mobile phase gradient or change the stationary phase to improve the separation of Ranolazine from these regions.
Incorrect Internal Standard Concentration Ensure the concentration of this compound is appropriate. It should be high enough to provide a stable signal but not so high that it contributes to detector saturation.
Mass Spectrometer Source Contamination A dirty ion source can exacerbate ion suppression. Clean the ion source, including the capillary and lenses, according to the manufacturer's recommendations.

Problem: High variability in results between different sample lots.

Possible Cause Troubleshooting Steps
Matrix Effect Variability Different lots of biological matrix can have varying levels of interfering components. The use of this compound should compensate for this, but significant differences may require re-validation of the method with multiple matrix lots.
Inconsistent Sample Preparation Ensure that the sample preparation procedure is followed consistently for all samples. Automating the sample preparation process can help reduce variability.
Analyte Stability Issues Investigate the stability of Ranolazine in the biological matrix under the storage and processing conditions used. Freeze-thaw cycles and bench-top stability should be evaluated.

Experimental Protocols

Sample Preparation Methodologies

The choice of sample preparation is critical for minimizing ion suppression. Below are summaries of common techniques used for Ranolazine analysis.

Method Protocol Advantages Disadvantages
Protein Precipitation (PPT) To 100 µL of plasma, add 300 µL of cold acetonitrile (or methanol) containing this compound. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. Supernatant is injected.Fast and simple.Less effective at removing phospholipids and other interferences, leading to a higher risk of ion suppression.[2]
Liquid-Liquid Extraction (LLE) To 100 µL of plasma, add this compound and 50 µL of a basifying agent (e.g., 0.1 M NaOH). Add 1 mL of an organic solvent (e.g., diethyl ether:dichloromethane 60:40 v/v). Vortex for 5 minutes, centrifuge. Evaporate the organic layer and reconstitute.[4]Cleaner extracts than PPT, good recovery.[2]More time-consuming, requires solvent evaporation and reconstitution steps.
Solid-Phase Extraction (SPE) Condition an SPE cartridge (e.g., C18) with methanol and water. Load the plasma sample (pre-treated with this compound). Wash with a weak organic solvent to remove interferences. Elute Ranolazine with a stronger organic solvent. Evaporate and reconstitute.Provides the cleanest extracts, significantly reducing matrix effects.Most complex and time-consuming method, requires method development for the SPE protocol.
LC-MS/MS Parameters for Ranolazine Analysis

The following table provides a typical set of starting parameters for the LC-MS/MS analysis of Ranolazine. These may need to be optimized for your specific instrumentation and application.

Parameter Condition
LC Column C18, e.g., Zorbax Extend C18 (50 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.0
Mobile Phase B Methanol or Acetonitrile
Gradient Isocratic or gradient elution depending on the complexity of the sample and required separation. A typical isocratic condition is 60:40 (Methanol:10mM Ammonium Acetate).[4]
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions Ranolazine: m/z 428.2 -> 279.5[5]; this compound: m/z 431.2 -> 282.5 (example, will depend on deuteration pattern)
Collision Energy To be optimized for the specific instrument.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Ranolazine Recovery and Matrix Effect
Sample Preparation Method Ranolazine Recovery (%) This compound Recovery (%) Matrix Effect (%) Reference
Protein Precipitation (Methanol)82.36 - 94.2588.37Not explicitly stated, but method was successful.[6]
Liquid-Liquid Extraction96.7 - 101.6 (as accuracy)Not specifiedNot explicitly stated, but method was successful.[4]

Note: Matrix effect is ideally evaluated by comparing the peak response of an analyte in a post-extraction spiked sample to that in a pure solution. A value close to 100% indicates minimal matrix effect.

Table 2: Method Validation Parameters for Ranolazine Analysis
Parameter Result Reference
Linearity Range 10 - 5000 ng/mL[4]
5 - 2000 ng/mL[6]
Correlation Coefficient (r²) > 0.99[4][6]
Intra-day Precision (%RSD) < 3.1%[4]
0.14% - 4.56%[6]
Inter-day Precision (%RSD) < 2.8%[4]
Accuracy (%) 96.7 - 101.6%[4]
94.53 - 117.86%[6]

Visualizations

IonSuppressionMechanism cluster_ESI_Source ESI Source cluster_NoSuppression Ideal Condition cluster_Suppression Ion Suppression Droplet Nebulized Droplet (Analyte + Matrix) GasPhaseIons Gas Phase Ions Droplet->GasPhaseIons Evaporation & Ionization MS_Inlet Mass Spectrometer Inlet GasPhaseIons->MS_Inlet Sampling MS_Signal_High Strong MS Signal MS_Inlet->MS_Signal_High MS_Signal_Low Suppressed MS Signal MS_Inlet->MS_Signal_Low Analyte_High Ranolazine Analyte_High->Droplet Efficient Ionization Analyte_Low Ranolazine Analyte_Low->Droplet Inefficient Ionization Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Competition for Charge/ Surface Activity

Caption: Mechanism of Ion Suppression in Electrospray Ionization (ESI).

Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evap_recon Evaporate & Reconstitute extraction->evap_recon lc_injection Inject into LC-MS/MS evap_recon->lc_injection chromatography Chromatographic Separation (Ranolazine & this compound co-elute) lc_injection->chromatography detection MS/MS Detection (MRM Mode) chromatography->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Area Ratio (Ranolazine / this compound) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for Ranolazine analysis with an internal standard.

TroubleshootingFlow cluster_system_issues System-wide Issues cluster_method_issues Method-specific Issues start Inconsistent/Low Ranolazine Signal? check_is Is this compound signal also low/variable? start->check_is check_ratio Is the Area Ratio (Analyte/IS) consistent? check_is->check_ratio Yes source_dirty Clean Ion Source check_is->source_dirty No improve_cleanup Improve Sample Cleanup (LLE/SPE) check_ratio->improve_cleanup No success Problem Resolved check_ratio->success Yes (Quantification is likely reliable) lc_problem Check LC System (leaks, pump issues) source_dirty->lc_problem ms_problem Check MS parameters (gas flows, voltages) lc_problem->ms_problem ms_problem->success optimize_chrom Optimize Chromatography (separate from suppression zone) improve_cleanup->optimize_chrom analyte_degradation Investigate Analyte Stability optimize_chrom->analyte_degradation analyte_degradation->success

Caption: Troubleshooting logic for ion suppression issues.

References

Minimizing back-exchange of deuterium in Ranolazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ranolazine-d3, focusing on minimizing the potential for back-exchange of deuterium atoms.

Frequently Asked Questions (FAQs)

Q1: What is the exact location of the deuterium labels in this compound?

A1: In this compound, the three deuterium atoms are located on the methoxy group attached to the phenoxy ring. The chemical name is N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxy-d3-phenoxy)propyl]-1-piperazineacetamide[1]. This position is generally stable and not prone to back-exchange under standard analytical conditions.

Q2: What is deuterium back-exchange and why is it a concern?

A2: Deuterium back-exchange is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment, such as from a protic solvent. This is a concern in quantitative analyses, particularly in LC-MS, as it can lead to an underestimation of the analyte concentration when the deuterated compound is used as an internal standard.

Q3: How stable is the deuterium on the methoxy group of this compound?

A3: The C-D bonds on a methoxy group are strong and generally stable. Unlike hydrogens on heteroatoms (e.g., -OH, -NH), these are not readily exchangeable. Back-exchange from such a stable position would only be expected to occur under harsh conditions, such as prolonged exposure to strong acids or bases at elevated temperatures.

Q4: What are the primary factors that can induce back-exchange?

A4: The primary factors that can induce deuterium back-exchange are:

  • pH: Both acidic and basic conditions can catalyze the exchange. The minimum rate of exchange for many compounds is typically observed at a pH of around 2.5-3.0[2][3].

  • Temperature: Higher temperatures increase the rate of the exchange reaction. Therefore, it is recommended to keep samples cool whenever possible[3].

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of hydrogen atoms for the back-exchange reaction. The use of aprotic solvents (e.g., acetonitrile, dichloromethane) is preferred where possible.

Troubleshooting Guide

Issue: I am observing a loss of the deuterium signal for this compound in my LC-MS analysis, suggesting potential back-exchange.

This guide will help you troubleshoot potential causes for the loss of the deuterium label from this compound.

Potential Cause Recommended Action Explanation
Harsh pH of Sample/Solvent Maintain the pH of all solutions between 2.5 and 7. Avoid strongly acidic or basic conditions.The rate of hydrogen-deuterium exchange is minimized at a slightly acidic pH (around 2.5)[2][3]. Extreme pH values can catalyze the back-exchange reaction.
High Temperature Exposure Keep the sample and solutions cool, ideally at 2-8°C, during storage and preparation. Use a cooled autosampler if possible.Higher temperatures provide the activation energy needed for the back-exchange reaction to occur[3].
Use of Protic Solvents Whenever feasible, use aprotic solvents like acetonitrile or THF for sample reconstitution and dilution. If aqueous solutions are necessary, minimize the time the sample spends in them.Protic solvents contain exchangeable hydrogens that can replace the deuterium on your standard[4].
Prolonged Sample Preparation Time Streamline your sample preparation workflow to minimize the time from sample reconstitution to analysis.The longer the deuterated standard is exposed to suboptimal conditions (e.g., protic solvents, non-ideal pH), the greater the opportunity for back-exchange.
Contamination of the Deuterated Standard Verify the isotopic purity of your this compound standard upon receipt and periodically thereafter.The issue might not be back-exchange but rather an impurity in the standard that does not contain deuterium.

Experimental Protocols

Protocol for Sample Preparation for LC-MS Analysis to Minimize Back-Exchange

This protocol outlines the steps for preparing a plasma sample for quantification of Ranolazine using this compound as an internal standard, with a focus on minimizing deuterium back-exchange.

  • Reagent Preparation:

    • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Store at -20°C.

    • Working IS Solution: Dilute the stock solution to the desired concentration (e.g., 100 ng/mL) with acetonitrile.

    • Precipitation Solvent: Use acetonitrile as the protein precipitation solvent.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the working IS solution.

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the solvent under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of the mobile phase (ideally with a high percentage of aprotic solvent and a pH adjusted to be as close to the minimum exchange rate as is compatible with the chromatography).

    • Inject into the LC-MS system.

Visualizations

Workflow for Minimizing Deuterium Back-Exchange

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Start: Receive Sample spike Spike with this compound (in Aprotic Solvent) start->spike precipitate Protein Precipitation (Ice-cold Aprotic Solvent) spike->precipitate centrifuge Centrifuge at 4°C precipitate->centrifuge separate Separate Supernatant centrifuge->separate evaporate Evaporate under N2 (Room Temperature) separate->evaporate reconstitute Reconstitute in Mobile Phase (pH ~3-7, High Aprotic %) evaporate->reconstitute inject Inject into LC-MS (Cooled Autosampler) reconstitute->inject end End: Data Acquisition inject->end

Caption: A recommended workflow for sample preparation and analysis designed to minimize the risk of deuterium back-exchange.

Troubleshooting Logic for Deuterium Loss

G start Deuterium Signal Loss Observed? check_purity Is Isotopic Purity of Standard Confirmed? start->check_purity check_ph Is pH of all solutions controlled (pH 3-7)? check_purity->check_ph Yes solution_purity Solution: Verify standard purity with a fresh lot. check_purity->solution_purity No check_temp Are samples kept cold (2-8°C)? check_ph->check_temp Yes solution_ph Solution: Adjust pH of solvents and mobile phase. check_ph->solution_ph No check_solvent Are aprotic solvents used where possible? check_temp->check_solvent Yes solution_temp Solution: Implement cooling steps in protocol. check_temp->solution_temp No solution_solvent Solution: Replace protic solvents with aprotic alternatives. check_solvent->solution_solvent No end Problem Resolved check_solvent->end Yes solution_purity->end solution_ph->end solution_temp->end solution_solvent->end

Caption: A decision tree to systematically troubleshoot the potential causes of deuterium signal loss.

References

Validation & Comparative

Ranolazine Bioanalysis: A Comparative Guide to Internal Standard Selection—Deuterated vs. Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of ranolazine, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison between the use of a deuterated internal standard, such as ranolazine-d3, and a structural analog for the quantification of ranolazine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information presented is supported by a summary of experimental data from published studies and detailed methodological protocols.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any potential variability. The two most common choices for an internal standard in LC-MS/MS are a stable isotope-labeled (e.g., deuterated) analog of the analyte or a structurally similar but distinct chemical compound.

Performance Comparison: this compound vs. Structural Analog

Table 1: Performance Characteristics of Bioanalytical Methods for Ranolazine Using a Deuterated Internal Standard

ParameterReported ValuesReference
Internal Standard Ranolazine-d8[1]
Linearity Range 5–2000 ng/mL[2]
Accuracy 94.53% to 117.86%[2]
Precision (RSD) 0.14% to 4.56%[2]
Mean Extraction Recovery 82.36%–94.25% (Ranolazine), 88.37% (IS)[2]

Table 2: Performance Characteristics of Bioanalytical Methods for Ranolazine Using a Structural Analog Internal Standard

ParameterReported ValuesReference
Internal Standard Tramadol[3]
Linearity Range 10–5000 ng/mL[3]
Accuracy 96.7% to 101.6%[3]
Precision (RSD) < 3.1% (Intra-day), < 2.8% (Inter-day)[3]
Mean Extraction Recovery Not explicitly stated for both analyte and IS
Internal Standard Phenoprolamine[4]
Linearity Range 5–4000 ng/mL[4]
Accuracy Within ±3.2%[4]
Precision (RSD) Below 3.7%[4]
Mean Extraction Recovery Not explicitly stated for both analyte and IS

From the available data, both approaches can yield methods that meet regulatory acceptance criteria for bioanalytical method validation. However, the use of a deuterated internal standard is theoretically superior and generally recommended. Stable isotope-labeled internal standards co-elute with the analyte and exhibit nearly identical physicochemical properties, leading to more effective compensation for matrix effects, variations in extraction recovery, and instrument response. While structural analogs can provide acceptable results, any differences in their chemical properties compared to the analyte can lead to variations in extraction efficiency and ionization response, potentially compromising the accuracy of the assay.

Experimental Protocols

Below are detailed methodologies for LC-MS/MS analysis of ranolazine using both a deuterated internal standard and a structural analog internal standard.

Method 1: Using a Deuterated Internal Standard (Ranolazine-d8)

This protocol is based on the method described by Bhaumik et al. (2008).[2]

  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of the internal standard working solution (ranolazine-d8).

    • Vortex for 30 seconds.

    • Add 1 mL of methanol for protein precipitation.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject 10 µL into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Peerless Cyano (33 mm x 4.6 mm, 3 µm)

    • Mobile Phase: Methanol:Water with 1.0% Formic Acid (65:35, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ranolazine: m/z 428.20 → 279.50[2]

      • Ranolazine-d8: m/z 448.30 → 285.20[2]

Method 2: Using a Structural Analog Internal Standard (Tramadol)

This protocol is based on the method described by an unnamed study.[3]

  • Sample Preparation:

    • To 200 µL of human plasma, add 50 µL of the internal standard working solution (tramadol).

    • Add 100 µL of 0.1 M sodium hydroxide and vortex.

    • Add 3 mL of an extraction solvent mixture of diethyl ether and dichloromethane (60:40, v/v).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject an appropriate volume into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Zorbax extend C18 (specific dimensions not provided)

    • Mobile Phase: Methanol:10mM Ammonium Acetate (pH 4.0) (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ranolazine: Specific m/z transition not provided

      • Tramadol: Specific m/z transition not provided

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate the mechanism of action of ranolazine and a general workflow for bioanalytical method development.

Ranolazine_Mechanism_of_Action cluster_cardiomyocyte Cardiomyocyte Ranolazine Ranolazine Late_Na_Channel Late Sodium Channel (INa) Ranolazine->Late_Na_Channel Inhibits Na_Influx Increased Na+ Influx Late_Na_Channel->Na_Influx Intracellular_Na Elevated Intracellular [Na+] Na_Influx->Intracellular_Na NCX Na+/Ca2+ Exchanger (Reverse Mode) Intracellular_Na->NCX Drives Ca_Influx Increased Ca2+ Influx NCX->Ca_Influx Intracellular_Ca Elevated Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Diastolic_Dysfunction Diastolic Dysfunction (Impaired Relaxation) Intracellular_Ca->Diastolic_Dysfunction Ischemia Ischemia Ischemia->Late_Na_Channel Enhances

Caption: Mechanism of action of ranolazine in ischemic cardiomyocytes.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with Internal Standard (this compound or Structural Analog) Plasma_Sample->Spike_IS Extraction Extraction (Protein Precipitation or LLE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: General workflow for a bioanalytical method using an internal standard.

References

A Comparative Guide to the Bioanalytical Quantification of Ranolazine Using Ranolazine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodology for the quantification of Ranolazine in biological matrices, employing its deuterated analog, Ranolazine-d3, as an internal standard (IS). The use of a stable isotope-labeled internal standard is a gold standard in quantitative mass spectrometry, offering high precision and accuracy by compensating for variability in sample preparation and instrument response. This document outlines typical performance characteristics of a validated LC-MS/MS method, presents a detailed experimental protocol, and includes visual workflows to aid in the setup and execution of this bioanalytical assay.

While a formal inter-laboratory comparison study is not publicly available, this guide serves as a benchmark by presenting established performance data from validated methods. Laboratories can use this information to qualify their own in-house assays against robust, published data.

Data Presentation: Performance Characteristics of a Validated Ranolazine Assay

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of Ranolazine in human plasma. These values are compiled from established bioanalytical methods and serve as a benchmark for assay performance.

ParameterTypical Performance
Linearity (Correlation Coefficient, r²) ≥ 0.99
Calibration Curve Range 5 - 2000 ng/mL[1][2]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) Within ±15%
Inter-day Accuracy (%Bias) Within ±15%
Mean Extraction Recovery (Ranolazine) 82.36% - 94.25%[1]
Mean Extraction Recovery (Internal Standard) ~88%[1]
Lower Limit of Quantification (LLOQ) 5 ng/mL[3]
Limit of Detection (LOD) 2 ng/mL[3]

Experimental Protocols

A detailed methodology for a typical LC-MS/MS assay for Ranolazine quantification in human plasma is provided below.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 500 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., Gemini C18, 50 mm × 2.0 mm, 5 µm)[4]

  • Mobile Phase: Methanol: 5 mM Ammonium Acetate (gradient or isocratic, e.g., 70:30 v/v)[3]

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL[3]

  • Column Temperature: 35°C[3]

  • Autosampler Temperature: 10°C[3]

3. Mass Spectrometry Conditions

  • MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ranolazine: m/z 428.2 → 279.5[1][2]

    • This compound: m/z 431.2 → 282.5 (Note: The exact transition for the deuterated standard should be confirmed based on the fragmentation pattern).

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 20 psi

    • Collision Gas: 6 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

    • Declustering Potential (DP): 60 V

    • Entrance Potential (EP): 10 V

    • Collision Energy (CE): 35 eV

    • Collision Cell Exit Potential (CXP): 10 V

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq integrate Peak Integration data_acq->integrate calculate Calculate Peak Area Ratios (Ranolazine / this compound) integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Caption: Experimental workflow for the quantification of Ranolazine in plasma.

logical_comparison cluster_labs Participating Laboratories cluster_params Performance Parameters title Inter-laboratory Performance Comparison (Conceptual) lab_a Laboratory A lab_b Laboratory B lab_c Laboratory C linearity Linearity (r²) lab_a->linearity accuracy Accuracy (%) lab_a->accuracy precision Precision (%CV) lab_a->precision lloq LLOQ (ng/mL) lab_a->lloq lab_b->linearity lab_b->accuracy lab_b->precision lab_b->lloq lab_c->linearity lab_c->accuracy lab_c->precision lab_c->lloq

Caption: Logical structure for an inter-laboratory comparison of Ranolazine analysis.

References

Safety Operating Guide

Safe Disposal of Ranolazine-d3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Ranolazine-d3, a deuterated analog of the anti-anginal agent Ranolazine. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Pre-Disposal Considerations and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to conduct a risk assessment of the handling and disposal process. Personnel must be equipped with appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Required PPE:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.

  • Eye Protection: Use tightly fitting safety goggles or a face shield.

  • Respiratory Protection: In cases of insufficient ventilation or when handling the powder form where dust generation is possible, a NIOSH-approved respirator is required.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

This compound Waste Classification

This compound should be treated as a chemical waste product. An environmental hazard cannot be excluded in the event of unprofessional handling or disposal. It is crucial to prevent the entry of this compound into drains or waterways. All waste containing this compound must be collected for appropriate disposal.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the approved methods for the disposal of this compound.

Step 1: Segregation of Waste

  • Collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed waste container.

  • Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatible.

Step 2: Container Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

Step 3: On-site Neutralization (if applicable and approved)

  • For small quantities of this compound solutions, consult with your institution's EHS department for approved in-lab neutralization procedures. Do not attempt any chemical neutralization without prior approval and a validated protocol.

Step 4: Off-site Disposal

  • The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company.

  • Incineration: Controlled incineration with flue gas scrubbing is a suitable method for the destruction of this compound.

  • Chemical Destruction Plant: Alternatively, the waste can be sent to a licensed chemical destruction plant.

Step 5: Disposal of Empty Containers

  • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., methanol, dichloromethane). The rinsate must be collected and disposed of as hazardous waste.

  • After thorough cleaning, the container can be disposed of according to institutional guidelines for non-hazardous lab waste. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.

Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and entering any drains.

  • Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound and its non-deuterated form, Ranolazine.

PropertyThis compoundRanolazine
Molecular Formula C₂₄H₃₀D₃N₃O₄C₂₄H₃₃N₃O₄
Molecular Weight 430.56 g/mol 427.54 g/mol
Melting Point 113-116°C120-124°C
Solubility Soluble in Chloroform, Dichloromethane, Methanol.Soluble in dichloromethane and methanol; very slightly soluble in water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused product, contaminated materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid spill Accidental Spill waste_type->spill Spill collect_solid Collect in a labeled, sealed container for solid waste solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for liquid waste liquid_waste->collect_liquid dispose Dispose of waste through a licensed chemical waste vendor collect_solid->dispose collect_liquid->dispose spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->dispose end End dispose->end

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This document provides guidance on the disposal of this compound. Always consult your institution's specific environmental health and safety protocols and adhere to all local, state, and federal regulations.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ranolazine-d3
Reactant of Route 2
Reactant of Route 2
Ranolazine-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.